molecular formula C19H25N5O2 B2512290 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1172544-79-4

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2512290
CAS No.: 1172544-79-4
M. Wt: 355.442
InChI Key: GLYRHZOCQBWGCG-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including structures similar to 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, has shown their capacity to form coordination complexes with metals such as Co(II) and Cu(II). These complexes are notable for their structured self-assembly influenced by hydrogen bonding, which contributes to their antioxidant activities. The studied derivatives demonstrated significant in vitro antioxidant activity, indicating their potential utility in medicinal chemistry and as antioxidant agents (Chkirate et al., 2019).

Catalytic Applications in Organic Synthesis

The utilization of related piperazine-based compounds as catalysts has been explored in the synthesis of various organic compounds. For instance, silica-bonded N-propylpiperazine sodium n-propionate has been found to be an efficient catalyst for the synthesis of 4H-pyran derivatives. This highlights the potential of piperazine-acetamide derivatives in facilitating organic reactions, offering a pathway to environmentally friendly and efficient synthesis of important organic molecules (Niknam et al., 2013).

Antimicrobial and Anticholinesterase Activities

Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. Although expected to exhibit acetylcholinesterase inhibitory activity, these compounds showed weak interaction in this area. However, their antifungal activity, particularly against Candida parapsilosis, was noted to be significant, suggesting a potential role in developing antifungal agents (Yurttaş et al., 2015).

Corrosion Inhibition

Derivatives of pyranopyrazole, which share functional groups with this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies indicate that such compounds can significantly protect metal surfaces from corrosion, highlighting their potential application in industrial settings to enhance the longevity and durability of metal components (Yadav et al., 2016).

Properties

IUPAC Name

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-4-6-16(7-5-14)20-18(25)13-24-15(2)12-17(21-24)19(26)23-10-8-22(3)9-11-23/h4-7,12H,8-11,13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRHZOCQBWGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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